molecular formula C8H5ClN2O2 B7968635 7-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid

7-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B7968635
M. Wt: 196.59 g/mol
InChI Key: SMUWRCRYTMTYTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is part of the imidazo[1,5-a]pyridine family, known for its unique chemical structure and versatile applications in medicinal chemistry, materials science, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the construction of the imidazo[1,5-a]pyridine core from readily available starting materials. For instance, cyclocondensation reactions often involve the use of aldehydes and amines under acidic or basic conditions to form the desired heterocyclic structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 7-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Uniqueness: 7-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid stands out due to its unique chemical structure, which allows for diverse functionalization and a broad range of applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for scientific research .

Properties

IUPAC Name

7-chloroimidazo[1,5-a]pyridine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-2-11-4-10-7(8(12)13)6(11)3-5/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUWRCRYTMTYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC(=C2C=C1Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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